molecular formula C14H15NO2 B6367503 5-(4-Ethoxy-2-methylphenyl)-3-hydroxypyridine, 95% CAS No. 1261938-69-5

5-(4-Ethoxy-2-methylphenyl)-3-hydroxypyridine, 95%

Cat. No. B6367503
CAS RN: 1261938-69-5
M. Wt: 229.27 g/mol
InChI Key: GHXIQPBELMITBJ-UHFFFAOYSA-N
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Description

5-(4-Ethoxy-2-methylphenyl)-3-hydroxypyridine (95%) is a compound that has been studied extensively in recent years due to its potential applications in scientific research. This compound is a member of the pyridine family of heterocyclic compounds and is composed of a five-membered ring system that contains a nitrogen atom in the center. It is a colorless, odorless solid with a melting point of 80-81°C and a boiling point of 211-212°C. It is soluble in water, methanol, and chloroform.

Mechanism of Action

The mechanism of action of 5-(4-Ethoxy-2-methylphenyl)-3-hydroxypyridine (95%) is not well understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are hormones that play a role in inflammation, pain, and fever. By inhibiting the activity of COX-2, 5-(4-Ethoxy-2-methylphenyl)-3-hydroxypyridine (95%) can reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Ethoxy-2-methylphenyl)-3-hydroxypyridine (95%) are not well understood. However, it is believed that the compound can reduce inflammation and pain by inhibiting the activity of the enzyme COX-2. Additionally, it has been reported to have antioxidant and antifungal properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(4-Ethoxy-2-methylphenyl)-3-hydroxypyridine (95%) in lab experiments is its availability. The compound is commercially available in a variety of concentrations and is relatively inexpensive. Additionally, it is easy to handle and has a relatively low toxicity. However, the compound is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

The potential applications of 5-(4-Ethoxy-2-methylphenyl)-3-hydroxypyridine (95%) are vast and varied. Future research could focus on the development of new synthesis methods for the compound, as well as the exploration of its potential uses in the synthesis of new drugs and polymers. Additionally, further research could focus on the biochemical and physiological effects of the compound, as well as its potential therapeutic applications. Finally, research could be conducted to investigate the potential toxicity of the compound and its potential interactions with other compounds.

Synthesis Methods

5-(4-Ethoxy-2-methylphenyl)-3-hydroxypyridine (95%) can be synthesized using a variety of methods. One common method involves the reaction of 4-ethoxy-2-methylphenol with potassium hydroxide in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction produces a mixture of 5-(4-ethoxy-2-methylphenyl)-3-hydroxypyridine and its isomer 5-(4-ethoxy-2-methylphenyl)-2-hydroxypyridine. The mixture can then be separated by column chromatography.

Scientific Research Applications

5-(4-Ethoxy-2-methylphenyl)-3-hydroxypyridine (95%) has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of various heterocyclic compounds, such as benzimidazoles and indoles. It has also been used as an intermediate in the synthesis of various drugs, such as the anti-inflammatory drug naproxen and the anticonvulsant drug lamotrigine. Additionally, it has been used in the synthesis of various polymers, such as polyurethanes, polyesters, and polyamides.

properties

IUPAC Name

5-(4-ethoxy-2-methylphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-3-17-13-4-5-14(10(2)6-13)11-7-12(16)9-15-8-11/h4-9,16H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXIQPBELMITBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC(=CN=C2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682931
Record name 5-(4-Ethoxy-2-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261938-69-5
Record name 5-(4-Ethoxy-2-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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